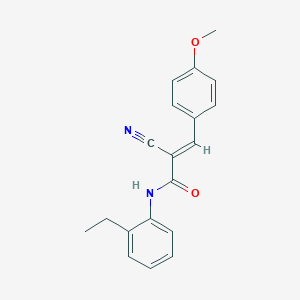![molecular formula C16H16N2O5S2 B255291 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 5258-41-3](/img/structure/B255291.png)
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative, which is a class of molecules that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific targets in the body, such as enzymes or receptors. The thiazolidine ring in the molecule is thought to play a crucial role in its biological activity, as it can form covalent bonds with certain amino acid residues in proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. In anticancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antimicrobial research, it has been found to inhibit the growth of a variety of bacteria and fungi. In anti-inflammatory research, it has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid in lab experiments include its relative ease of synthesis, its versatility in terms of its potential applications, and its ability to interact with specific targets in the body. However, there are also limitations to using this compound, such as its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many future directions for research on 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Some potential areas of investigation include:
1. Further exploration of the compound's anticancer activity, including its potential as a chemotherapeutic agent.
2. Investigation of the compound's potential as an antimicrobial agent, particularly in the context of antibiotic-resistant bacteria.
3. Study of the compound's interaction with specific enzymes and receptors, with the goal of identifying new targets for drug development.
4. Investigation of the compound's potential as a corrosion inhibitor in materials science.
5. Synthesis of new derivatives of the compound, with the goal of improving its solubility, bioavailability, and selectivity.
Synthesemethoden
The synthesis of 6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves the reaction of 4-nitrobenzaldehyde and 2-amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1,3-thiazole-3-carboxylic acid, which results in the formation of the thiazolidine derivative. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine or pyridine, and a solvent, such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, it has been studied for its ability to inhibit enzymes, such as aldose reductase and acetylcholinesterase. In materials science, it has been explored for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
5258-41-3 |
|---|---|
Molekularformel |
C16H16N2O5S2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
6-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C16H16N2O5S2/c19-14(20)4-2-1-3-9-17-15(21)13(25-16(17)24)10-11-5-7-12(8-6-11)18(22)23/h5-8,10H,1-4,9H2,(H,19,20)/b13-10- |
InChI-Schlüssel |
AKXUDAFIAPJMTD-RAXLEYEMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
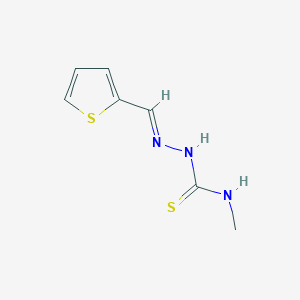
![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)
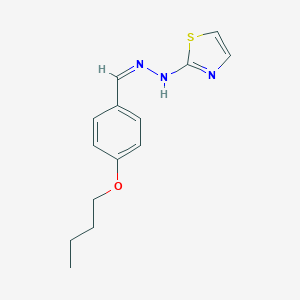

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
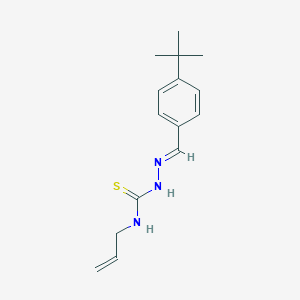
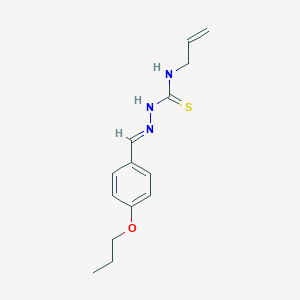
![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
